Linagliptin impurity E

Regioisomer identification Process impurity characterization Structural elucidation

Linagliptin impurity E (CAS 1446263-38-2), chemically designated as (R)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-8-(piperidin-3-ylamino)-3,7-dihydro-1H-purine-2,6-dione with molecular formula C25H28N8O2 and molecular weight 472.55 g/mol, is a process-related regioisomer impurity detected during the industrial synthesis of the DPP-4 inhibitor linagliptin. Unlike the active pharmaceutical ingredient (API) which bears the 3-aminopiperidin-1-yl moiety at the purine 8-position, this impurity features a structural rearrangement wherein the piperidin-3-ylamino group is attached at the 8-position via an NH linkage rather than the N-piperidinyl connection present in linagliptin.

Molecular Formula C25H28N8O2
Molecular Weight 472.5 g/mol
Cat. No. B12321618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinagliptin impurity E
Molecular FormulaC25H28N8O2
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCC#CCN1C2=C(N=C1NC3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
InChIInChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(30-24(32)28-17-9-8-12-26-14-17)31(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)29-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,28,30)
InChIKeyDOQKYHYFAIBWOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linagliptin Impurity E (CAS 1446263-38-2): Chemical Identity and Procurement-Relevant Specifications for Pharmaceutical Reference Standards


Linagliptin impurity E (CAS 1446263-38-2), chemically designated as (R)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-8-(piperidin-3-ylamino)-3,7-dihydro-1H-purine-2,6-dione with molecular formula C25H28N8O2 and molecular weight 472.55 g/mol, is a process-related regioisomer impurity detected during the industrial synthesis of the DPP-4 inhibitor linagliptin . Unlike the active pharmaceutical ingredient (API) which bears the 3-aminopiperidin-1-yl moiety at the purine 8-position, this impurity features a structural rearrangement wherein the piperidin-3-ylamino group is attached at the 8-position via an NH linkage rather than the N-piperidinyl connection present in linagliptin . This compound is also referred to as the LIP-2 Regio Isomer and is supplied as an off-white solid analytical reference material, typically at ≥95% purity, with recommended storage at 2–8°C and solubility in methanol . Its characterization by MS, HRMS, 1H-NMR, 13C-NMR and IR spectroscopy has been fully documented in the primary literature [1].

Why Generic Linagliptin Impurity Standards Cannot Substitute for Impurity E in Analytical Method Validation and Quality Control


Generic substitution among linagliptin impurity reference standards is scientifically invalid due to the distinct chemical identity, chromatographic behavior, and regulatory significance of each impurity species. Linagliptin impurity E is a regioisomer of linagliptin—specifically the LIP-2 regio isomer—which differs fundamentally from other process-related impurities such as impurity A (a substitution product), impurity B (another substitution derivative), impurity C (an addition product), and impurity D (a three-step substitution product) in both synthetic origin and molecular structure [1]. These structural distinctions translate directly into divergent HPLC retention times, distinct MS fragmentation patterns, and unique NMR spectral signatures that preclude interchangeable use in system suitability testing, relative response factor determination, or spiked recovery studies [2]. Furthermore, ICH Q3A(R2) guidelines mandate identification and characterization of any impurity exceeding the 0.10% threshold for drugs with a maximum daily dose ≤2 g, requiring impurity-specific reference materials rather than generic or class-representative standards to ensure accurate quantification and regulatory compliance [3]. Procurement of an incorrect or structurally unverified impurity standard would compromise analytical method validation, potentially leading to false-negative impurity detection or inaccurate quantification in release testing and stability studies.

Quantitative Differentiation Evidence for Linagliptin Impurity E: Comparator-Based Analytical and Synthetic Performance Data


Regioisomeric Distinction: Linagliptin Impurity E vs. Linagliptin API by Molecular Structure and Synthetic Origin

Linagliptin impurity E is structurally distinguished from the linagliptin API by the presence of a piperidin-3-ylamino group attached at the purine 8-position via an NH linkage (8-(R)-(piperidin-3-ylamino)), whereas linagliptin contains an 8-(3-aminopiperidin-1-yl) moiety wherein the piperidine nitrogen is directly bonded to the purine ring . The impurity is designated as the LIP-2 regio isomer, reflecting its formation as a regioisomeric byproduct during the industrial manufacturing process rather than as a degradation product under stress conditions .

Regioisomer identification Process impurity characterization Structural elucidation

HPLC Recovery Performance: Linagliptin Impurity E vs. Co-occurring Impurities in Quantitative Accuracy

In a validated HPLC method for the determination of related substances in linagliptin drug substance, the mean recovery rate for impurity E was determined to be 99.0%, which is comparable to the recovery rates observed for impurity A (97.5%) and impurity D (97.6%), while impurity B showed a slightly higher recovery of 100.2% and impurity C demonstrated the highest recovery at 103.6% [1].

HPLC method validation Recovery study Related substances analysis

Synthetic Pathway Specificity: Impurity E Requires Multi-Step Substitution vs. Single-Step Formation for Impurities A and B

The synthetic preparation of linagliptin impurity E requires multiple substitution reaction steps starting from linagliptin, in contrast to impurities A and B which can be synthesized from linagliptin via single-step substitution reactions, and impurity C which is obtained through a single addition reaction [1][2].

Impurity synthesis Process-related impurity Reference standard preparation

Chromatographic Separation Requirements: Impurity E Peak Resolution from Linagliptin API in Validated HPLC Systems

In validated reversed-phase HPLC methods for linagliptin related substances analysis, all process-related impurities including impurity E were demonstrated to be completely separated from the main linagliptin peak, with calibration curves established for impurity A specifically over the range of 0.59 μg·mL⁻¹ [1]. The separation of impurities was achieved using a YMC Pack ODS-AQ column (250 × 4.6 mm, 5 μm) with gradient elution of phosphate buffer (pH 3.7) and acetonitrile [2].

Stability-indicating method HPLC peak resolution System suitability

Mass Spectrometric Differentiation: Unique HRMS and MS/MS Fragmentation Pattern of Impurity E

Linagliptin impurity E was fully characterized by high-resolution mass spectrometry (HRMS) alongside MS, 1H-NMR, 13C-NMR and IR spectroscopy as part of a comprehensive impurity profiling study, with its unique molecular ion and fragmentation pattern distinguishing it from other co-occurring process-related impurities [1]. Online liquid chromatography coupled with quadrupole time-of-flight electrospray ionization tandem mass spectrometry (LC/QTOF-ESI-MS/MS) has been applied for structural characterization of linagliptin degradation products and related impurities, with separation achieved on an InertSustain C8 column (4.6 mm × 150 mm, 5 μm) [2].

HRMS characterization LC-QTOF-MS Impurity profiling

Regulatory Compliance Value: Impurity E as USP-Listed Reference Standard vs. Non-Compendial Alternatives

Linagliptin impurity E (designated as Piperidinylamino Linagliptin) is available as a USP Pharmaceutical Analytical Impurity reference standard under CAS 1446263-38-2, providing direct traceability to a compendial source for regulatory submissions including ANDA and DMF filings [1].

USP reference standard Pharmacopoeial compliance Regulatory submission

High-Value Application Scenarios for Linagliptin Impurity E Reference Standard in Pharmaceutical Development and Quality Control


Method Validation for Related Substances Analysis in Linagliptin API Release Testing

Linagliptin impurity E serves as a critical system suitability marker and calibration standard in validated HPLC methods for related substances determination. As demonstrated by the 99.0% mean recovery rate obtained in spiked recovery studies, this impurity can be reliably quantified using the same chromatographic conditions as other process-related impurities while requiring impurity-specific calibration to account for its distinct detector response characteristics [1]. Analytical laboratories performing API release testing must use authentic impurity E reference material to ensure accurate peak assignment, particularly given that the impurity shares the identical nominal mass (472.55 g/mol) with linagliptin API, making it indistinguishable by low-resolution MS detection alone .

Reference Standard Qualification for ANDA and DMF Regulatory Submissions

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for linagliptin products, the availability of USP-grade linagliptin impurity E provides a compendial reference standard with direct regulatory traceability . The compound's use as a reference standard for inspection of substances related to linagliptin has been explicitly claimed in patent literature, confirming its established role in quality control frameworks [2]. Utilizing this compendial standard reduces the analytical burden of in-house qualification and characterization that would otherwise be required for non-compendial impurity reference materials, accelerating regulatory review timelines.

Impurity Fate and Purge Studies During Process Development and Optimization

Linagliptin impurity E is a regioisomeric process-related impurity formed during the industrial manufacturing sequence rather than a degradation product arising from storage or forced stress conditions . This distinction is critical for process chemists employing Design of Experiments (DoE) approaches to optimize manufacturing parameters: understanding the synthetic origin of impurity E as a multi-step substitution byproduct enables targeted reaction condition modifications to minimize its formation . The availability of fully characterized, high-purity impurity E reference material allows for accurate tracking of impurity fate and purge across downstream unit operations, supporting the establishment of robust process control strategies and demonstrating process capability during regulatory inspections.

LC-MS/MS Method Development for Impurity Profiling in Stability Studies

The unique HRMS and MS/MS fragmentation pattern of linagliptin impurity E, fully documented in the primary characterization literature, enables its specific detection and quantification in complex sample matrices using LC/QTOF-ESI-MS/MS methodology [3]. This capability is particularly valuable for long-term stability studies where degradation products and process-related impurities must be simultaneously monitored and distinguished. Since impurity E shares the identical molecular formula (C25H28N8O2) with linagliptin API, laboratories must procure the authentic reference standard to establish definitive MS/MS transition parameters and retention time markers that unambiguously identify this impurity in the presence of the API main peak and other co-eluting species.

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